molecular formula C12H14ClF4NO B1446088 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride CAS No. 1803598-94-8

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride

Cat. No.: B1446088
CAS No.: 1803598-94-8
M. Wt: 299.69 g/mol
InChI Key: XKVOOBVAHKPDAW-UHFFFAOYSA-N
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Description

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H13F4NO.ClH and a molecular weight of 299.7 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro group and a trifluoromethoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as hydrogen fluoride or fluorine gas.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethoxyphenyl group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulating Ion Channels: It can influence ion channel activity, altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine
  • 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrobromide
  • 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine sulfate

Uniqueness

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)18-12(14,15)16;/h1-4,17H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVOOBVAHKPDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2OC(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-94-8
Record name Piperidine, 4-fluoro-4-[2-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803598-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
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4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
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4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
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4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
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4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
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